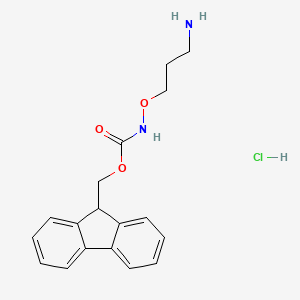
(9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride is a chemical compound with the molecular formula C18H20N2O3Cl It is a derivative of fluorene, featuring a fluoren-9-ylmethyl group attached to an N-(3-aminopropoxy)carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride typically involves the reaction of fluoren-9-ylmethyl chloride with 3-aminopropyl alcohol in the presence of a carbamoylating agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are employed to enhance production efficiency. Purification is achieved through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluoren-9-ylmethyl group can be oxidized to form fluoren-9-ylmethyl alcohol.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles under different reaction conditions.
Major Products Formed:
Oxidation: Fluoren-9-ylmethyl alcohol.
Reduction: (9H-fluoren-9-yl)methylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group in peptide synthesis.
Biology: It can be employed in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate in the development of new pharmaceuticals.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism by which (9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. It may also interact with receptors or other biomolecules, leading to downstream effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
9-Fluorenylmethyl chloroformate: Used as a protecting group in peptide synthesis.
Fluoren-9-ylmethyl alcohol: An oxidized derivative of the compound.
(9H-fluoren-9-yl)methylamine: A reduced derivative of the compound.
Uniqueness: (9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride is unique due to its specific structural features and its potential applications in various fields. Its ability to act as both a protecting group and a fluorescent probe makes it a versatile compound in scientific research.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-aminopropoxy)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c19-10-5-11-23-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHGOVRTUAIGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














